n-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide
Description
N-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenylacetamide core substituted with a 2-((2-methoxyethyl)amino)ethyl group at the para position. The methoxyethylamino side chain introduces hydrophilic and hydrogen-bonding capabilities, distinguishing it from simpler arylacetamides.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-11(16)15-13-5-3-12(4-6-13)7-8-14-9-10-17-2/h3-6,14H,7-10H2,1-2H3,(H,15,16) |
InChI Key |
GGIZWIURPXXRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-(2-methoxyethylamino)ethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: n-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry: In chemistry, n-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for biologically active compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of n-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Mirabegron (Beta-3 Adrenergic Agonist)
Structure: Mirabegron (C₂₁H₂₄N₄O₂S) features a thiazole ring and a (R)-2-hydroxy-2-phenylethylamino group attached to the phenylacetamide core . Key Differences:
- Substituent Chemistry: The target compound replaces Mirabegron’s thiazole and hydroxy-phenylethyl groups with a methoxyethylaminoethyl chain. This reduces steric bulk and alters electronic properties.
- Pharmacological Impact : Mirabegron’s thiazole and hydroxy groups are critical for beta-3 receptor binding and agonism. The methoxyethyl group in the target compound may favor different receptor interactions or improve metabolic stability.
Table 1: Physicochemical Comparison
Azido-Substituted Acetamides (e.g., 2-Azido-N-(4-methylphenyl)acetamide)
Structure : These compounds, such as 2-azido-N-(4-ethylphenyl)acetamide (C₁₀H₁₂N₄O), feature an azido (-N₃) group at the acetamide’s alpha position .
Key Differences :
- Reactivity: The azido group enables click chemistry applications, unlike the methoxyethylaminoethyl chain, which is metabolically stable.
Table 2: Functional Group Impact
| Compound | Functional Group | Primary Use |
|---|---|---|
| Target Compound | Methoxyethylamino | Drug design (GPCR modulation) |
| 2-Azido-N-(4-ethylphenyl)acetamide | Azido | Synthetic intermediate |
PROTAC Acetamide Derivatives
Structure: PROTACs (e.g., ) incorporate acetamide moieties linked to E3 ligase binders and target protein ligands. For example, one PROTAC includes a dioxoisoindolinyl group and a pyrimidinyl-aminoethyl chain . Key Differences:
- Complexity : PROTACs are larger (e.g., C₃₇H₃₈N₈NaO₆, m/z 713.28) and designed for protein degradation. The target compound is simpler, likely acting as a direct receptor modulator.
- Mechanism : PROTACs rely on ubiquitination, while the target compound may act via classical receptor agonism/antagonism.
Simple Arylacetamides (e.g., N-(4-Methoxyphenyl)acetamide)
Structure: These lack extended side chains, consisting of a basic phenylacetamide with substituents like methoxy (e.g., C₉H₁₁NO₂) . Key Differences:
- Pharmacokinetics: The target compound’s methoxyethylaminoethyl chain enhances water solubility and membrane permeability compared to simpler analogs.
Table 3: Bioactivity Comparison
| Compound | Reported Activity |
|---|---|
| N-(4-Methoxyphenyl)acetamide | Antimicrobial |
| Target Compound | Hypothesized GPCR modulation |
| Mirabegron | Beta-3 adrenergic agonist |
Discussion of Structural Trends and Implications
- Methoxy vs. Hydroxy Groups : The methoxyethyl group in the target compound may reduce first-pass metabolism compared to Mirabegron’s hydroxy group, enhancing oral bioavailability.
- Electron-Donating Effects : Methoxy groups enhance electron density on the phenyl ring, possibly stabilizing interactions with aromatic residues in receptor binding pockets.
Biological Activity
N-(4-(2-((2-Methoxyethyl)amino)ethyl)phenyl)acetamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C_{15}H_{22}N_2O_2. Its structure includes a phenyl group, an acetamide moiety, and a methoxyethyl side chain, which contribute to its biological properties.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting biological pathways involved in inflammation and cellular signaling. This inhibition can lead to therapeutic effects in various disease models.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha . This makes it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Some studies have reported neuroprotective effects, suggesting that the compound may help mitigate neuronal damage in models of neurodegenerative diseases .
1. Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Streptococcus pneumoniae | 32 |
2. Anti-inflammatory Activity
In vitro studies showed that the compound significantly reduced TNF-alpha levels in stimulated macrophages. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
3. Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
